2-[2-(4-Fluorophenyl)indolizin-3-yl]-2-oxoacetic acid
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Overview
Description
2-(4-Fluorophenyl)indolizin-3-ylacetic acid: is a chemical compound characterized by the presence of a fluorophenyl group attached to an indolizinyl ring, which is further connected to an oxoacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)indolizin-3-ylacetic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indolizinyl Ring: The indolizinyl ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a pyridine derivative.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the indolizinyl ring.
Attachment of the Oxoacetic Acid Moiety:
Industrial Production Methods
In an industrial setting, the production of 2-(4-Fluorophenyl)indolizin-3-ylacetic acid may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-(4-Fluorophenyl)indolizin-3-ylacetic acid can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where the fluorine atom or other substituents on the phenyl ring are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, 2-(4-Fluorophenyl)indolizin-3-ylacetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe to investigate enzyme activities or as a ligand in receptor binding studies.
Medicine
In the field of medicine, 2-(4-Fluorophenyl)indolizin-3-ylacetic acid is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it valuable for various applications in manufacturing and product development.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)indolizin-3-ylacetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)indolizin-3-ylacetic acid
- 2-(4-Bromophenyl)indolizin-3-ylacetic acid
- 2-(4-Methylphenyl)indolizin-3-ylacetic acid
Uniqueness
Compared to similar compounds, 2-(4-Fluorophenyl)indolizin-3-ylacetic acid is unique due to the presence of the fluorine atom on the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties. The fluorine atom’s electronegativity and size can affect the compound’s interactions with other molecules, making it distinct from its analogs.
Biological Activity
2-[2-(4-Fluorophenyl)indolizin-3-yl]-2-oxoacetic acid is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, particularly focusing on anticancer, antifungal, and enzyme inhibition activities, along with relevant research findings and case studies.
Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₆H₁₀FNO₃
- Molecular Weight : 283.258 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings regarding its cytotoxic effects against various cancer cell lines:
Cell Line | IC₅₀ (μM) | Mechanism |
---|---|---|
HCT116 | 6.43 ± 0.72 | Apoptosis induction |
A549 | 9.62 ± 1.14 | EGFR inhibition |
A375 | 8.07 ± 1.36 | COX-independent activity |
In vitro assays demonstrated that the compound exhibits significant cytotoxicity against HCT116, A549, and A375 cell lines, with IC₅₀ values indicating effective inhibition compared to standard drugs like erlotinib . Mechanistic studies revealed that the compound enhances apoptosis in HCT116 cells more effectively than erlotinib, suggesting a promising therapeutic potential in cancer management.
Antifungal Activity
The antifungal properties of this compound have also been explored. In a study examining various derivatives, it was found that certain analogs exhibited notable antifungal activity against several strains, including:
Fungal Strain | IC₅₀ (μg/mL) |
---|---|
Cytospora sp. | 11.91 |
C. gloeosporioides | 14.92 |
A. solani | 16.98 |
These results indicate that the compound may serve as a lead structure for developing new antifungal agents .
Enzyme Inhibition
Another area of investigation includes the compound's role as an enzyme inhibitor. Specifically, studies have focused on its ability to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial in pyrimidine biosynthesis:
Enzyme | Inhibition Activity |
---|---|
DHODH | Moderate inhibition |
This inhibition could have implications for treating diseases such as cancer and autoimmune disorders where DHODH plays a significant role .
Case Studies and Research Findings
- Cytotoxicity Studies : A recent study evaluated the cytotoxic effects of various indolizin derivatives, including this compound, demonstrating its potential against aggressive cancer cell lines.
- Mechanistic Insights : Further mechanistic assays indicated that this compound not only inhibits cancer cell proliferation but also promotes apoptosis through the activation of specific signaling pathways associated with cell death.
- Antifungal Efficacy : In a comparative analysis of antifungal agents, derivatives of this compound showed superior efficacy against common fungal pathogens, suggesting its utility in treating fungal infections.
Properties
IUPAC Name |
2-[2-(4-fluorophenyl)indolizin-3-yl]-2-oxoacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO3/c17-11-6-4-10(5-7-11)13-9-12-3-1-2-8-18(12)14(13)15(19)16(20)21/h1-9H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJMQINGGARLFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(N2C=C1)C(=O)C(=O)O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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